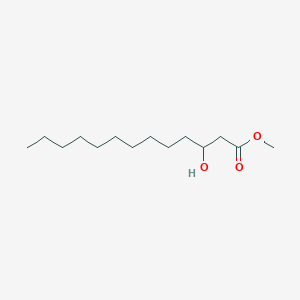

Methyl 3-hydroxytridecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxytridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h13,15H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIWBGYNTOAAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biosynthesis of Methyl 3-hydroxytridecanoate

Executive Summary

Methyl 3-hydroxytridecanoate is a hydroxylated fatty acid methyl ester, a molecule of significant interest as a monomer for the creation of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are biodegradable and biocompatible, presenting a sustainable alternative to petroleum-based plastics.[1][2] This document provides a comprehensive overview of the core biosynthetic pathways involved in the production of 3-hydroxytridecanoate, primarily in microbial systems. It details the key enzymatic steps, presents quantitative data from related studies, outlines relevant experimental protocols, and visualizes the metabolic and experimental workflows. The natural production of its precursor, 3-hydroxytridecanoyl-CoA, occurs predominantly through fatty acid metabolic pathways in various microorganisms, including species of Pseudomonas, Rhodococcus, and engineered Escherichia coli.[3][4][5]

Core Biosynthetic Pathways

The microbial synthesis of 3-hydroxytridecanoate is intrinsically linked to fatty acid metabolism. There are two primary routes that supply the necessary precursor, (R)-3-hydroxytridecanoyl-CoA, to the key polymerizing enzyme, PHA synthase. The final conversion to a methyl ester can be achieved through downstream processing or by expressing a suitable ester synthase enzyme in the host organism.

Pathway I: Fatty Acid β-Oxidation

The most common route for producing mcl-PHA monomers involves the β-oxidation cycle of fatty acids.[5] When bacteria are grown on long-chain fatty acids like tridecanoic acid, the fatty acid is broken down in a cyclic process. An intermediate of this cycle, a 3-hydroxyacyl-CoA, can be diverted from the degradation pathway and channeled into PHA synthesis.

Key Enzymatic Steps:

-

Activation: Tridecanoic acid is activated to Tridecanoyl-CoA by an Acyl-CoA synthetase.

-

Oxidation: Tridecanoyl-CoA is oxidized to trans-2-enoyl-CoA by Acyl-CoA dehydrogenase.

-

Hydration: An enoyl-CoA hydratase hydrates the double bond to form (S)-3-hydroxytridecanoyl-CoA.

-

Epimerization: An epimerase converts the (S)-enantiomer to the (R)-enantiomer, (R)-3-hydroxytridecanoyl-CoA, which is the substrate for PHA synthase.

-

Polymerization/Esterification: (R)-3-hydroxytridecanoyl-CoA is either polymerized into PHA by PHA synthase (PhaC) or can be converted to this compound by a wax ester synthase.

Pathway II: De Novo Fatty Acid Synthesis

Alternatively, 3-hydroxyacyl intermediates can be captured from the de novo fatty acid synthesis pathway. In this pathway, acetyl-CoA is elongated to build the fatty acid chain.

Key Enzymatic Steps:

-

Intermediate Formation: During the elongation cycles of fatty acid synthesis, a (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediate is formed.

-

Conversion: The enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG) converts the (R)-3-hydroxyacyl-ACP directly to (R)-3-hydroxyacyl-CoA.[5]

-

Polymerization/Esterification: The resulting (R)-3-hydroxytridecanoyl-CoA can then be utilized by a PHA synthase or an ester synthase as described in Pathway I.

The diagram below provides a high-level overview of these converging metabolic pathways.

Caption: Overview of biosynthetic routes to this compound.

Quantitative Data

Direct quantitative data for the microbial production of pure this compound is limited in publicly accessible literature. However, data for the production of mcl-PHAs containing 3-hydroxydodecanoate (3HDD, C12) and 3-hydroxydecanoate (B1257068) (3HD, C10) monomers, which are structurally similar, provide a valuable benchmark.

| Organism | Strain | Carbon Source | Product | Titer / Yield | Reference |

| Pseudomonas putida | KTQQ20 (β-oxidation mutant) | Dodecanoic Acid | P(3HD-co-84mol% 3HDD) | Not specified, but accumulated | [5] |

| Pseudomonas putida | KTQQ20 (β-oxidation mutant) | Decanoic Acid | Poly-3-hydroxydecanoate (PHD) | Homopolymer produced | [5] |

| Rhodococcus pyridinivorans | NK19 | Glucose | Poly-3-hydroxybutyrate (PHB) | 60% of cell dry weight | [3] |

| Limnobacter sp. | 105 MED (Engineered E. coli) | Dodecanoic Acid (4 g/L) | 12-hydroxydodecanoic acid | 3.28 g/L | [6] |

| Saccharomyces cerevisiae | Engineered | Not specified | Fatty Acid Ethyl Esters (FAEEs) | 8.2 mg/L | [7] |

Experimental Protocols

The following protocols provide generalized methodologies for the production and analysis of 3-hydroxyalkanoates in microbial systems.

Protocol 1: Microbial Production and Extraction of mcl-PHAs

This protocol is adapted from methodologies used for Pseudomonas putida.[5]

1. Strain and Culture Conditions:

- Microorganism: Pseudomonas putida KT2442 or a modified strain (e.g., a β-oxidation mutant to control monomer composition).

- Inoculum: Prepare a seed culture by inoculating a single colony into 5 mL of Luria-Bertani (LB) broth and incubating overnight at 30°C with shaking.

- Production Medium: Use a nitrogen-limited mineral salt medium (MSM) containing (per liter): 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 0.5 g (NH₄)₂SO₄, and 0.2 g MgSO₄·7H₂O. Add 1 mL of a trace element solution.

- Carbon Source: Add the fatty acid carbon source (e.g., 10 mM dodecanoic or tridecanoic acid) to the production medium.

- Fermentation: Inoculate 100 mL of production medium in a 500 mL flask with 1% (v/v) of the seed culture. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

2. PHA Extraction and Analysis:

- Cell Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes. Wash the cell pellet with ethanol (B145695) and then water. Lyophilize the pellet to determine the cell dry weight.

- Extraction: Resuspend the dried cells in chloroform (B151607) (approx. 20 mL per 1 g of dried cells). Stir the suspension at 60°C for 24 hours.

- Purification: Filter the mixture to remove cell debris. Precipitate the PHA from the chloroform solution by adding 10 volumes of cold methanol.

- Analysis: Recover the precipitated PHA by centrifugation, dry it, and analyze its composition. To determine the monomer composition (including 3-hydroxytridecanoate), the polymer is subjected to methanolysis (using acidic methanol) to convert the monomers into their methyl ester forms (e.g., this compound), which are then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: General Workflow for Heterologous Expression and Biotransformation

This protocol describes a general workflow for using a genetically engineered microbe, such as E. coli, for the biotransformation of a fatty acid into a hydroxylated product.[6]

Caption: Experimental workflow for whole-cell biotransformation.

Conclusion

The biosynthesis of this compound is primarily achieved by leveraging the natural fatty acid metabolic pathways of microorganisms. The key intermediate, (R)-3-hydroxytridecanoyl-CoA, is supplied via either the β-oxidation or de novo synthesis pathways. Advances in metabolic engineering, such as the targeted knockout of competing pathways (e.g., β-oxidation enzymes) and the heterologous expression of efficient PHA synthases or wax ester synthases, offer powerful strategies to increase the yield and control the composition of the final product.[5][7] These approaches are critical for developing commercially viable processes for the production of mcl-PHAs and other valuable fatty acid-derived chemicals for the bioplastic and pharmaceutical industries.

References

- 1. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biosynthesis of Polyhydroxyalkanoates from Lignocellulosic Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of poly-3-hydroxybutyrate by Rhodococcus pyridinivorans using unrelated carbon sources | Khan | Advancements in Life Sciences [submission.als-journal.com]

- 4. Buy Methyl (3r)-3-hydroxydodecanoate | 76835-66-0 [smolecule.com]

- 5. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Roles of Methyl 3-Hydroxyalkanoates in Bacterial Physiology: A Focus on Methyl 3-Hydroxytridecanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl esters of 3-hydroxy fatty acids are increasingly recognized as crucial molecules in bacterial physiology, mediating a range of functions from cell-to-cell communication to interactions with host organisms. This technical guide provides a comprehensive overview of the known and extrapolated roles of Methyl 3-hydroxytridecanoate, a 13-carbon chain 3-hydroxy fatty acid methyl ester, in bacteria. Drawing upon data from closely related homologs, this document explores its probable involvement in quorum sensing, biofilm formation, and as a structural component of the outer membrane. Detailed experimental protocols for the analysis of such molecules are provided, alongside quantitative data from analogous compounds to serve as a benchmark for future research. Visualizations of relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Bacteria utilize a diverse arsenal (B13267) of small molecules to interact with their environment and communicate with each other. Among these, fatty acids and their derivatives play pivotal roles. Methyl 3-hydroxy fatty acids, a class of lipid molecules, have been identified as key players in various bacterial processes. While research has illuminated the functions of certain chain-length variants, the specific role of this compound remains an area of active investigation. This guide synthesizes the current understanding of this class of molecules, with a specific focus on extrapolating the function of the C13 variant, this compound.

Biochemical Roles and Functions

The roles of methyl 3-hydroxyalkanoates in bacteria are multifaceted, ranging from structural components to signaling molecules.

Quorum Sensing

Quorum sensing (QS) is a system of stimulus and response correlated to population density, which bacteria use to coordinate gene expression. (R)-methyl 3-hydroxymyristate (C14) has been identified as a diffusible signal molecule in the plant pathogen Ralstonia solanacearum, where it mediates the phc quorum-sensing system to control virulence.[1] This suggests that other medium-chain methyl 3-hydroxy fatty acids, such as this compound, could function as QS signals in other bacterial species. The biosynthesis of such signals is often carried out by specific methyltransferases.[1]

Biofilm Formation

Bacterial biofilms are complex, sessile communities of bacteria embedded in a self-produced extracellular matrix. The formation and dispersal of biofilms are tightly regulated processes that can be influenced by small molecules. While direct evidence for this compound is lacking, other fatty acid derivatives have been shown to inhibit biofilm formation. For instance, methyl 3-hydroxyoctadecanoate has demonstrated antibiofilm activity.[2] It is plausible that this compound could play a similar role in modulating biofilm development in certain bacterial species.

Structural Component of Lipopolysaccharide (LPS)

In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharides (LPS). The lipid A component of LPS, which anchors it to the outer membrane, is often composed of 3-hydroxy fatty acids.[3] These fatty acids are crucial for the structural integrity of the outer membrane and for the biological activity of LPS as an endotoxin. Gas chromatography-mass spectrometry (GC-MS) analysis of LPS from various Gram-negative bacteria has confirmed the presence of a variety of 3-hydroxy fatty acids.[3]

Host-Pathogen Interactions

Medium-chain 3-hydroxy fatty acids produced by bacteria can be recognized by host organisms, triggering immune responses. In plants, for example, these molecules can elicit pattern-triggered immunity.[4][5][6] This highlights a potential role for this compound in the communication between bacteria and their eukaryotic hosts.

Biosynthesis of 3-Hydroxy Fatty Acids

The biosynthesis of 3-hydroxy fatty acids in bacteria is intrinsically linked to the fatty acid synthesis (FAS) pathway. The core process involves the iterative condensation of two-carbon units from malonyl-CoA.

A key intermediate in the FAS cycle is a 3-hydroxyacyl-acyl carrier protein (ACP). This intermediate can be shunted from the primary FAS pathway to produce free 3-hydroxy fatty acids or their derivatives. In some bacteria, such as Pseudomonas aeruginosa, the enzyme RhlA is involved in the synthesis of rhamnolipids, which are formed from two molecules of (R)-3-hydroxyalkanoic acids.[7][8] The production of the methyl ester would require a subsequent methylation step, catalyzed by a methyltransferase.

References

- 1. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. d-nb.info [d-nb.info]

- 8. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-hydroxytridecanoate" as a major fatty acid component in A. lipolytica

A Technical Guide to the Major Fatty Acid Components of Acutodesmus lipolytica

Introduction

This technical guide provides an in-depth overview of the fatty acid profile of the microalga Acutodesmus lipolytica (often studied under the genus name Scenedesmus or as Acutodesmus obliquus). It is intended for researchers, scientists, and professionals in drug development and biotechnology.

Initial investigation into "Methyl 3-hydroxytridecanoate" as a major component of A. lipolytica found no evidence in the current scientific literature to support this claim. Instead, research consistently shows that the lipid profile of Acutodesmus species is primarily composed of common saturated, monounsaturated, and polyunsaturated fatty acids. This guide will focus on these accurately identified major fatty acid components, providing quantitative data, detailed experimental protocols for their analysis, and visualizations of relevant biochemical pathways and workflows.

Data Presentation: Fatty Acid Composition

The fatty acid profile of Acutodesmus can vary based on cultivation conditions such as agitation, light spectra, and temperature.[1][2][3] However, the principal components remain consistent. The following tables summarize the representative fatty acid composition of Acutodesmus obliquus under different agitation methods.

Table 1: Fatty Acid Profile of A. obliquus Q2-12E under Different Agitation Modes

| Fatty Acid | Molecular Diffusion (%) | Shaking (%) | Aeration + CO2 (%) |

| Saturated (SFA) | |||

| Myristic acid (C14:0) | 0.8 | 0.5 | 1.8 |

| Palmitic acid (C16:0) | 34.8 | 32.2 | 30.6 |

| Stearic acid (C18:0) | 1.6 | 1.3 | 29.0 |

| Monounsaturated (MUFA) | |||

| Palmitoleic acid (C16:1) | 0.8 | 1.0 | 0 |

| Oleic acid (C18:1 cis-9) | 36.2 | 41.3 | 0 |

| Polyunsaturated (PUFA) | |||

| Linoleic acid (C18:2) | 12.7 | 13.5 | 19.5 |

| α-Linolenic acid (C18:3) | 11.4 | 7.0 | 0 |

| Eicosatetraenoic acid (C20:4) | 0 | 0 | 19.1 |

| Total SFA | 37.2 | 34.0 | 61.4 |

| Total MUFA | 39.5 | 46.0 | 0 |

| Total PUFA | 24.1 | 20.5 | 38.6 |

Data adapted from a study on Acutodesmus obliquus Q2-12E.[1] Percentages are relative to the total fatty acids detected.

The data indicates that palmitic acid (C16:0) and oleic acid (C18:1) are often the most abundant fatty acids.[1][4] Cultivation methods, such as aeration with CO2, can significantly alter the profile, for instance by increasing the proportion of stearic acid (C18:0) and eliminating the production of oleic acid (C18:1).[1]

Experimental Protocols: Fatty Acid Analysis

The standard method for analyzing the fatty acid composition of microalgae involves lipid extraction, transesterification of fatty acids into fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

Various methods exist for lipid extraction, with the goal of efficiently disrupting the rigid microalgal cell wall.[5] Solvent-based methods like the Folch or Bligh and Dyer methods are common.[6] Microwave-assisted extraction has also been shown to be effective for Acutodesmus obliquus.[5]

Protocol: Modified Folch Method

-

Harvest Biomass: Harvest microalgal cells from culture by centrifugation (e.g., 1200 x g for 5 minutes).[7]

-

Dry Biomass: Lyophilize (freeze-dry) the cell pellet to obtain a known dry weight (e.g., 5-10 mg).[7]

-

Cell Disruption: Transfer the dried biomass to a bead beater tube containing zirconia beads (e.g., 0.1 mm).[8] This step is crucial for mechanically breaking the cell walls.

-

Solvent Extraction:

-

Add a chloroform:methanol (B129727) mixture (typically 2:1, v/v) to the disrupted biomass.[5][6]

-

Vortex thoroughly to ensure maximum lipid solubilization.

-

Agitate for an extended period (e.g., 1-2 hours) at room temperature.

-

-

Phase Separation:

-

Add 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge to pellet the cell debris and separate the aqueous (upper) and organic (lower, chloroform) layers.

-

-

Collect Lipid Extract: Carefully collect the lower organic layer containing the lipids using a glass pipette.

-

Dry Extract: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This chemical process converts fatty acids from complex lipids into their volatile methyl ester derivatives, which are suitable for GC analysis.[8]

Protocol: Acid-Catalyzed Transesterification

-

Reagent Preparation: Prepare a solution of 2.5% sulfuric acid in methanol.

-

Reaction:

-

Add the sulfuric acid/methanol solution to the dried lipid extract.

-

For direct in-situ transesterification from biomass, add a solution of sodium methoxide (B1231860) in methanol (CH3ONa/MeOH) and toluene (B28343) to the dried biomass.[8]

-

Add an internal standard (e.g., tripentadecanoin (B53339) or heptadecanoic acid) at the beginning of the process for accurate quantification.[1][8]

-

-

Incubation: Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-90°C) for a defined period (e.g., 90 minutes).[9]

-

Extraction of FAMEs:

-

After cooling, add n-hexane and a saturated NaCl solution to the tube.

-

Vortex vigorously to extract the FAMEs into the upper hexane (B92381) layer.

-

Centrifuge to ensure clear phase separation.

-

-

Sample Preparation: Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis. Anhydrous sodium sulfate (B86663) can be added to remove any residual water.[8]

GC-MS Analysis

Gas chromatography separates the FAMEs based on their boiling points and polarity, while mass spectrometry identifies them based on their mass-to-charge ratio and fragmentation patterns.

Typical GC-MS Parameters:

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010 SE, Agilent GC-MS Series 5975 MSD).[3][10]

-

Column: A polar capillary column suitable for FAME separation (e.g., SLB™-5ms, HP 88).[3][10]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of ~100°C, followed by a ramp up to ~240°C.[3] The exact program will depend on the column and the range of FAMEs being analyzed.

-

Injector: Split/splitless injector, typically in split mode.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40–600.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).

Visualizations: Workflows and Pathways

Experimental Workflow for Fatty Acid Profiling

The following diagram illustrates the complete experimental process from microalgal culture to the final identification of fatty acid components.

References

- 1. cetjournal.it [cetjournal.it]

- 2. researchgate.net [researchgate.net]

- 3. Growth and fatty acid composition of Acutodesmus obliquus under different light spectra and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of lipid extraction methods for the microalgae Acutodesmus obliquus | Hurtado | International Journal of Agricultural and Biological Engineering [ijabe.org]

- 6. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Growth and fatty acid composition of Acutodesmus obliquus under different light spectra and temperatures - Leuphana Universität Lüneburg [fox.leuphana.de]

- 10. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 3-Hydroxytridecanoate and its Analogs in the Synthesis of Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of insect pheromones, with a specific focus on the utility of β-hydroxy acid esters, such as methyl 3-hydroxytridecanoate, as valuable chiral building blocks. While the direct conversion of this compound to the pheromone of the painted apple moth (Teia anartoides) is not explicitly detailed in currently available literature, this guide will illuminate the established synthetic pathways of a key pheromone component, (Z)-6-henicosen-11-one. The methodologies presented are drawn from peer-reviewed research and provide a framework for the synthesis of long-chain ketone pheromones.

Introduction to Pheromone Synthesis and Chiral Precursors

Insect pheromones are semiochemicals crucial for intraspecies communication, regulating behaviors such as mating, aggregation, and alarm signaling. Their species-specificity and high biological activity make them potent tools for integrated pest management strategies. The chemical synthesis of these often complex molecules is a critical aspect of their practical application.

Many insect pheromones are derived from fatty acids and their metabolites, often featuring chiral centers that are essential for their biological function.[1] β-Hydroxy esters, like this compound, represent a versatile class of chiral synthons that can be elaborated into a variety of pheromone structures.

Synthesis of this compound

A common route to this compound involves the reduction of its corresponding ketoester, methyl 3-ketotridecanoate.

Experimental Protocol: Reduction of Methyl 3-Ketotridecanoate

This protocol is based on established methods for the reduction of β-keto esters.

Reaction: Methyl 3-ketotridecanoate + NaBH₄ → this compound

Materials:

-

Methyl 3-ketotridecanoate

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve methyl 3-ketotridecanoate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Quantitative Data

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Methyl 3-ketotridecanoate | Sodium tetrahydroborate | Methanol | 0 °C | 1 h | 78% |

Synthesis of (Z)-6-Henicosen-11-one: A Key Pheromone Component of the Painted Apple Moth (Teia anartoides)

The female sex pheromone of the painted apple moth, Teia anartoides, is a blend of four components: (Z)-6-henicosen-11-one, (6Z, 8E)-6,8-henicosadien-11-one, (Z)-cis-9,10-epoxy-6-henicosene, and (Z)-cis-9,10-epoxy-6-icosene.[2] The synthesis of (Z)-6-henicosen-11-one has been achieved from 2-dodecanone (B165319), as detailed by Muto and Mori (2003).[2][3] While this pathway does not directly utilize this compound, it exemplifies the construction of a long-chain ketone pheromone.

Synthetic Pathway Overview

The synthesis involves the construction of two key fragments that are subsequently coupled.

Caption: Synthetic pathway for (Z)-6-henicosen-11-one.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis described by Muto and Mori (2003).[2][3]

Step 1: Synthesis of 1-(1,3-Dithian-2-yl)undecane

-

Reaction: 2-Dodecanone is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the corresponding dithiane.

-

Procedure: To a solution of 2-dodecanone and 1,3-propanedithiol in chloroform, boron trifluoride etherate is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The reaction is quenched with water, and the product is extracted with an organic solvent.

Step 2: Synthesis of (Z)-1-Bromo-4-nonene

-

Reaction: 4-Pentyn-1-ol is alkylated with 1-bromobutane, followed by stereoselective reduction of the alkyne to a (Z)-alkene, and subsequent bromination of the alcohol.

-

Procedure: 4-Pentyn-1-ol is deprotonated with n-butyllithium and then reacted with 1-bromobutane to give 4-nonyn-1-ol. The alkyne is reduced to the (Z)-alkene using a poisoned palladium catalyst (e.g., Lindlar's catalyst) and hydrogen gas. The resulting (Z)-4-nonen-1-ol is then treated with phosphorus tribromide to afford (Z)-1-bromo-4-nonene.

Step 3: Coupling of Fragments

-

Reaction: The dithiane derivative is deprotonated to form a nucleophile which then displaces the bromide from the alkenyl bromide fragment.

-

Procedure: 1-(1,3-Dithian-2-yl)undecane is dissolved in dry THF and cooled to a low temperature (e.g., -30 °C). n-Butyllithium is added to generate the anion. (Z)-1-Bromo-4-nonene is then added, and the reaction is allowed to warm to room temperature.

Step 4: Deprotection to (Z)-6-Henicosen-11-one

-

Reaction: The dithiane protecting group is removed to reveal the ketone functionality.

-

Procedure: The coupling product is treated with a mixture of mercury(II) chloride and cadmium carbonate in aqueous acetone to hydrolyze the dithiane and yield the final product, (Z)-6-henicosen-11-one.

Quantitative Data for the Synthesis of (Z)-6-Henicosen-11-one

| Starting Material | Key Intermediate(s) | Final Product | Overall Yield | Reference(s) |

| 2-Dodecanone | 1-(1,3-Dithian-2-yl)undecane, (Z)-1-Bromo-4-nonene | (Z)-6-Henicosen-11-one | ~25% | [4][5] |

General Pheromone Biosynthesis Pathway

The biosynthesis of many insect pheromones, particularly in Lepidoptera, originates from fatty acid metabolism. This provides a biological context for the importance of molecules like this compound.

Caption: Generalized biosynthetic pathway of lepidopteran sex pheromones.

Conclusion

References

- 1. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 2. Synthesis of the four components of the female sex pheromone of the painted apple moth, Teia anartoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Methyl 3-Hydroxytridecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxytridecanoate is a methyl ester of a medium-chain 3-hydroxy fatty acid. While research specifically investigating the biological activities of this compound is limited, the broader class of 3-hydroxy fatty acids and their esters has garnered scientific interest for their potential antimicrobial, anticancer, and anti-inflammatory properties. This technical guide consolidates the available data on related compounds to infer the potential biological activities of this compound, providing a foundation for future research and development. This document summarizes quantitative data from analogous compounds, outlines relevant experimental methodologies, and visualizes potential signaling pathways.

Introduction

This compound (C14H28O3) is a saturated fatty acid methyl ester with a hydroxyl group at the third carbon position. Such 3-hydroxy fatty acids are integral components of lipopolysaccharides in Gram-negative bacteria and are also produced by other microorganisms. The scientific community has begun to explore the therapeutic potential of 3-hydroxy fatty acids and their derivatives. This guide aims to provide a comprehensive overview of the known biological activities of compounds structurally related to this compound, thereby offering insights into its potential pharmacological profile.

Potential Biological Activities

Based on studies of structurally similar medium-chain 3-hydroxy fatty acids and their esters, the potential biological activities of this compound may include:

-

Antimicrobial Activity: While the free acid form of some 3-hydroxy fatty acids has shown antimicrobial effects, esterification may impact this activity.

-

Anticancer Activity: Certain medium-chain fatty acids have been shown to sensitize cancer cells to specific forms of cell death, such as ferroptosis.

-

Anti-inflammatory Activity: Related lipid molecules have demonstrated the ability to modulate inflammatory pathways.

Quantitative Data Summary

The following tables summarize quantitative data for biological activities observed in compounds analogous to this compound. It is crucial to note that these data are not specific to this compound and should be interpreted as indicative of potential activity that requires experimental verification.

Table 1: Antimicrobial Activity of Related 3-Hydroxyalkanoic Acids

| Compound | Microorganism | Assay Type | Result (MIC) | Reference |

| (R)-3-Hydroxyoctanoic acid | Staphylococcus aureus | Broth microdilution | 2.8 mM | [1] |

| (R)-3-Hydroxyoctanoic acid | Escherichia coli | Broth microdilution | > 7.0 mM | [1] |

| (R)-3-Hydroxyoctanoic acid | Candida albicans | Broth microdilution | 0.1 mM | [1] |

| (R)-3-Hydroxyoctanoic acid | Microsporum gypseum | Broth microdilution | 6.3 mM | [1] |

Note: A study on (R)-3-hydroxyoctanoic acid derivatives indicated that the presence of the free carboxylic acid group was essential for antimicrobial activity, suggesting that methyl esters may have reduced or no activity.[1]

Table 2: Cytotoxicity of Related Medium-Chain Fatty Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay Type | Result (IC50) | Reference |

| (E)-oct-2-enoic acid | Human lung fibroblast | Not specified | 1.7 mM | [1] |

| 3-oxooctanoic acid | Human lung fibroblast | Not specified | 1.6 mM | [1] |

Note: The majority of (R)-3-hydroxyoctanoic acid derivatives tested did not show significant inhibition of mammalian cell proliferation even at concentrations of 3 mM.[1] Medium-chain fatty acids like lauric acid have been shown to sensitize various cancer cell types to ferroptosis.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These can serve as a starting point for designing studies on this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the methodology described for testing the antimicrobial activity of (R)-3-hydroxyoctanoic acid and its derivatives.[1]

-

Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. A single colony is used to inoculate sterile broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Positive (microorganisms in medium without test compound) and negative (medium only) controls are included.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to test the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., human lung fibroblast) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a potential anti-inflammatory signaling pathway that could be modulated by fatty acids and a general workflow for screening biological activity.

References

- 1. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Methyl 3-hydroxytridecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of Methyl 3-hydroxytridecanoate, a hydroxylated fatty acid methyl ester. This document details the key physicochemical and spectral properties of the molecule, outlines a detailed experimental protocol for its synthesis, and explores its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, natural product synthesis, and drug development.

Physicochemical and Spectral Data

The structural identity of this compound is established through a combination of its fundamental physicochemical properties and detailed spectral analysis. These quantitative data points are summarized in the tables below for clarity and ease of comparison.

| Property | Value |

| Chemical Formula | C₁₄H₂₈O₃ |

| Molecular Weight | 244.37 g/mol |

| CAS Number | 150024-70-7 |

| Appearance | Solid at room temperature |

| Solubility | Soluble in chloroform, methanol (B129727), and ethyl ether |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The following tables summarize the key spectral data for this compound, which are critical for its unambiguous identification and structural elucidation.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃) Predicted values are based on analogous structures such as methyl 3-hydroxyoctadecanoate and (S)-(+)-methyl-3-hydroxyhexadecanoate.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.98 | m | H-3 (CH-OH) |

| 3.67 | s | -OCH₃ (Methyl ester) |

| ~2.45 | dd | H-2a (CH₂) |

| ~2.35 | dd | H-2b (CH₂) |

| ~1.45 | m | H-4 (CH₂) |

| 1.25 | br s | -(CH₂)₈- (Methylene chain) |

| 0.88 | t | H-13 (CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃) Predicted values are based on general chemical shift ranges for fatty acid methyl esters.

| Chemical Shift (ppm) | Assignment |

| ~174 | C-1 (C=O, Ester) |

| ~68 | C-3 (CH-OH) |

| ~51 | -OCH₃ (Methyl ester) |

| ~41 | C-2 (CH₂) |

| ~36 | C-4 (CH₂) |

| ~32 | C-11 (CH₂) |

| ~29 | C-5 to C-10 (CH₂) |

| ~25 | C-12 (CH₂) |

| ~14 | C-13 (CH₃) |

Table 4: Key Infrared (IR) Absorption Bands Characteristic absorption bands for fatty acid methyl esters.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3500 (broad) | O-H stretch (hydroxyl) |

| ~2920 | C-H stretch (alkane) |

| ~2850 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1465 | C-H bend (alkane) |

| ~1170 | C-O stretch (ester) |

Table 5: Mass Spectrometry Data Characteristic fragmentation for 3-hydroxy fatty acid methyl esters.

| m/z Value | Interpretation |

| 244 | [M]⁺ (Molecular ion) |

| 229 | [M - CH₃]⁺ |

| 213 | [M - OCH₃]⁺ |

| 103 | Characteristic fragment from cleavage between C3 and C4 |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of its corresponding keto ester, Methyl 3-ketotridecanoate.

Materials:

-

Methyl 3-ketotridecanoate

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-ketotridecanoate (1.0 eq) in anhydrous methanol (10 volumes).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 4:1). The reaction is complete when the starting material is no longer visible by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key biological signaling pathway where 3-hydroxy fatty acids are involved, and a general workflow for the synthesis and characterization of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of 3-Hydroxy Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of 3-hydroxy fatty acid methyl esters (3-OH FAMEs). The protocols detailed below are essential for researchers investigating fatty acid metabolism, developing diagnostic markers for metabolic disorders, and for professionals in drug development focusing on metabolic pathways.

Application Notes

3-Hydroxy fatty acids (3-OH FAs) are crucial intermediates in the mitochondrial beta-oxidation of fatty acids.[1] The analysis of their methyl ester derivatives (3-OH FAMEs) is a key method for diagnosing disorders related to this pathway, such as defects in L-3-hydroxyacyl-CoA dehydrogenases.[1] The quantification of 3-OH FAMEs in biological samples like serum, plasma, and fibroblast cell culture media can provide valuable insights into cellular metabolism and energy homeostasis.[1][2]

Beyond their role in diagnostics, synthetic 3-OH FAMEs serve as important standards and intermediates. They are utilized as chemical probes for metabolic analyses and as precursors for the synthesis of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers for myocardial imaging.[3] The ability to synthesize 3-OH FAMEs with varying carbon chain lengths and hydroxyl group positions is critical for these applications.[3]

Characterization of 3-OH FAMEs is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" for the identification and quantification of these compounds due to its high specificity and sensitivity.[1][4] More recent methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer alternative strategies for comprehensive profiling of 2- and 3-hydroxy fatty acids in biological matrices like plasma.[5]

Synthesis of 3-Hydroxy Fatty Acid Methyl Esters

A common method for the synthesis of fatty acid methyl esters, in general, is through the transesterification of natural oils using a catalyst in the presence of methanol.[6] For the specific synthesis of hydroxy β-methyl fatty acid ethyl esters, a concise method starting from symmetric diols has been reported.[3] This involves the conversion of hydroxyl groups to aldehydes followed by treatment with a Grignard reagent.[3]

Generalized Synthesis Workflow

Caption: A generalized workflow for the chemical synthesis of 3-hydroxy fatty acid methyl esters.

Characterization Protocols

The primary method for the characterization and quantification of 3-OH FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[4]

Experimental Protocol: GC-MS Analysis of 3-OH FAMEs in Biological Samples

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in serum or plasma.[1][2]

1. Sample Preparation and Extraction:

-

To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mixture (containing deuterated 3-hydroxy fatty acid standards of various chain lengths).

-

For the analysis of total 3-hydroxy fatty acid content, perform alkaline hydrolysis on a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[2]

-

Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples).[2]

-

Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

-

Evaporate the combined organic phases to dryness under a stream of nitrogen at 37 °C.[2]

2. Derivatization:

-

To the dried extract, add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).

-

Heat the mixture at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group.[2]

3. GC-MS Analysis:

-

Instrumentation: An Agilent 5890 series II GC system (or equivalent) coupled with a mass spectrometer.[2]

-

Column: HP-5MS capillary column (or equivalent).[2]

-

Injection: Inject 1 µL of the derivatized sample.[2]

-

GC Oven Program:

-

Initial temperature: 80 °C, hold for 5 minutes.

-

Ramp 1: Increase to 200 °C at a rate of 3.8 °C/min.

-

Ramp 2: Increase to 290 °C at a rate of 15 °C/min, hold for 6 minutes.[2]

-

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode. Monitor for the characteristic fragment ion at m/z 233 for the unlabeled 3-hydroxy fatty acid TMS ethers and m/z 235 for the labeled internal standards.[2]

Experimental Workflow Diagram

Caption: A standard workflow for the analysis of 3-hydroxy fatty acid methyl esters from biological samples.

Data Presentation

Quantitative analysis of 3-OH FAMEs relies on the ratio of the native compound to its corresponding stable isotope-labeled internal standard.[2] The following tables summarize typical quantitative data that can be obtained.

Table 1: GC-MS Selected Ions for Quantitation of 3-Hydroxy Fatty Acid TMS Ethers

| Analyte Chain Length | Native Ion (m/z) | Labeled Internal Standard Ion (m/z) |

| C6 | 233 | 235 |

| C8 | 233 | 235 |

| C10 | 233 | 235 |

| C12 | 233 | 235 |

| C14 | 233 | 235 |

| C16 | 233 | 235 |

| C18 | 233 | 235 |

| Data derived from the characteristic fragment of the TMS ether of the 3-hydroxy group.[2] |

Table 2: Assay Precision for Quantitative Measurement of 3-Hydroxy Fatty Acids

| Concentration Level | Coefficient of Variation (CV) |

| 30 µmol/L | 1.0 – 10.5% |

| 0.3 µmol/L | 3.3 – 13.3% |

| This data reflects the imprecision of the assay at different concentration levels.[2] |

Table 3: Example Composition of a FAME Mixture Containing β-Hydroxy FAMEs

| Fatty Acid Methyl Ester | Abbreviation | Composition (%) |

| Myristic acid | C14:0 | 19.5 |

| Palmitic acid | C16:0 | 15.0 |

| Palmitoleic acid | C16:1 | 39.8 |

| β-hydroxy FAMEs | - | 9.2 |

| Other FAMEs | - | 16.5 |

| This table shows an example composition of a fuel sample containing a mixture of conventional and β-hydroxy FAMEs.[7] |

Role in Mitochondrial Beta-Oxidation

3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid beta-oxidation spiral. This metabolic pathway is essential for energy production from fatty acids, particularly during periods of fasting.[1]

Caption: Simplified representation of the role of 3-hydroxyacyl-CoA in mitochondrial beta-oxidation.

References

- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Concise Synthesis of Hydroxy β-Methyl Fatty Acid Ethyl Esters [jstage.jst.go.jp]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]

- 7. docs.nrel.gov [docs.nrel.gov]

Application Notes and Protocols for the Extraction and Purification of Methyl 3-hydroxytridecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of Methyl 3-hydroxytridecanoate, a hydroxylated fatty acid methyl ester. The methodologies described herein are compiled from established chemical synthesis and purification techniques for analogous compounds and are intended to serve as a comprehensive guide for laboratory application.

Overview

This compound is a fatty acid methyl ester that can be synthesized chemically or isolated from biological sources. Its purification is crucial for its use in research and as a potential intermediate in drug development. The following sections detail a common synthetic route and the subsequent extraction and purification procedures.

Chemical Synthesis: Reduction of Methyl 3-ketotridecanoate

A prevalent method for synthesizing this compound is the reduction of its corresponding keto ester, Methyl 3-ketotridecanoate.

Reaction Scheme:

This reduction is typically carried out using a mild reducing agent like sodium borohydride (B1222165) to selectively reduce the ketone functionality without affecting the ester group.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route for this compound.[1]

Materials:

-

Methyl 3-ketotridecanoate

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Methyl 3-ketotridecanoate in anhydrous THF.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

Stir the reaction mixture at 0°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

This protocol outlines the purification of the crude product using silica (B1680970) gel column chromatography, a standard technique for separating fatty acid methyl esters.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Diethyl ether

-

Glass chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp or appropriate staining solution (e.g., primuline (B81338) spray) for visualization

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of diethyl ether).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of hexane and diethyl ether. A common starting point is a hexane/diethyl ether mixture (e.g., 85:15 v/v).

-

Collect fractions and monitor the separation using TLC. The Rf value for hydroxy fatty acid methyl esters is typically lower than that of non-hydroxylated fatty acid methyl esters. For example, in a hexane/diethyl ether (1:1) system, the Rf for hydroxy fatty acid methyl esters is around 0.32, while for standard fatty acid methyl esters it is about 0.58.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Methyl 3-ketotridecanoate | [1] |

| Product | This compound | [1] |

| Theoretical Yield | Dependent on starting material quantity | |

| Reported Reaction Yield | 78.0% | [1] |

| Purification | ||

| Method | Silica Gel Column Chromatography | |

| Eluent System | Hexane/Diethyl Ether Gradient | |

| Purity (Post-Purification) | >98% | [2] |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for the synthesis and extraction of crude this compound.

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the Identification of Methyl 3-hydroxytridecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical identification and quantification of Methyl 3-hydroxytridecanoate. The methodologies outlined are essential for researchers in various fields, including microbiology, food science, and drug development, where the characterization of fatty acid methyl esters is crucial.

Introduction

This compound is a 3-hydroxy fatty acid methyl ester. The analytical identification and quantification of such compounds are pivotal for various research applications, including the study of bacterial cell walls, analysis of food and agricultural products, and in the broader field of lipidomics. This document details the primary analytical techniques employed for its characterization: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). Due to their polarity, fatty acids often require derivatization into their more volatile methyl esters prior to GC analysis.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

A critical step in the GC-MS analysis of fatty acids is the conversion to their corresponding methyl esters. This process, known as derivatization, reduces the polarity and increases the volatility of the analytes, leading to better chromatographic separation and peak shape. The two primary methods for this are acid-catalyzed and base-catalyzed transesterification/esterification.

Experimental Protocol: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is effective for both free fatty acids and esterified lipids.

-

Sample Preparation: Accurately weigh 1-25 mg of the lipid-containing sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it should be evaporated to dryness first.

-

Reagent Addition: Add 2 mL of 12-14% (w/w) BF₃-Methanol reagent to the vessel.

-

Reaction: Tightly cap the vessel and heat at reflux for a duration appropriate for the sample type (e.g., 2 minutes for free fatty acids, longer for complex lipids).

-

Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane) to the vessel.

-

Phase Separation: Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the organic layer. Allow the layers to separate.

-

Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial using a Pasteur pipette.

-

Washing: Wash the organic layer by adding 1 mL of saturated sodium chloride solution, vortexing, and allowing the layers to separate.

-

Drying: Transfer the washed organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS system.[1]

Experimental Protocol: Base-Catalyzed Transesterification

This method is suitable for the transesterification of glycerolipids.

-

Sample Preparation: Place the lipid sample in a reaction tube.

-

Reagent Addition: Add 2 mL of 0.5 M methanolic sodium hydroxide (B78521) (NaOH).

-

Reaction: Cap the tube and heat at 100°C for 5 minutes with occasional vortexing.

-

Acidification and Esterification: Cool the tube and add 2 mL of 14% BF₃ in methanol (B129727). Recap and heat at 100°C for another 5 minutes.

-

Extraction: Cool the tube to room temperature. Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

-

Phase Separation: Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

-

Analysis: The dried extract is ready for GC-MS analysis.[2]

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar column like a biscyanopropyl siloxane phase for better separation of isomers.[3]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp: 10°C/min to 250°C

-

Hold: 10 min

-

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless or split 1:20)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50-550

Data Analysis and Identification

The identification of this compound is based on its retention time and mass spectrum. The mass spectrum is characterized by specific fragmentation patterns. For 3-hydroxy fatty acid methyl esters, a characteristic and often base peak is observed at m/z 103, resulting from the cleavage between the C3 and C4 carbons. The molecular ion peak (M+) for this compound (C₁₄H₂₈O₃) would be at m/z 244.[4][5][6] Another expected fragment is the loss of the hydroxyl group.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a valuable alternative to GC-MS, particularly for less volatile or thermally labile compounds. It can also offer higher sensitivity and selectivity.[8] While direct analysis of FAMEs is possible, LC-MS is often used for the analysis of free fatty acids.

Experimental Protocol: LC-MS Analysis of Hydrolyzed Fatty Acids

-

Lipid Hydrolysis: Saponify the lipid sample by heating with a solution of potassium hydroxide (KOH) in methanol to release the free fatty acids.

-

Extraction: Acidify the mixture and extract the free fatty acids using an organic solvent like hexane or diethyl ether.

-

Sample Preparation: Evaporate the solvent and reconstitute the fatty acid residue in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).

LC-MS Instrumentation and Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent)

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over 20-30 minutes to elute fatty acids.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free fatty acids.

-

Mass Scan Range: m/z 100-1000

Data Analysis and Identification

In negative ion mode ESI-MS, this compound (after hydrolysis to 3-hydroxytridecanoic acid) would be detected as the deprotonated molecule [M-H]⁻ at an m/z of 229. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity.

-

Dissolution: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrumentation and Parameters

-

Spectrometer: Bruker Avance III HD 400 MHz (or higher field) spectrometer

-

Nuclei: ¹H, ¹³C, and 2D experiments like COSY and HSQC.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Proton decoupled

-

Data Analysis and Identification

The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the different functional groups present in this compound.

-

¹H NMR: Expect signals for the methyl ester protons (~3.7 ppm, singlet), the proton on the carbon bearing the hydroxyl group (methine proton, ~4.0 ppm, multiplet), the methylene (B1212753) protons adjacent to the carbonyl group (~2.4-2.5 ppm, multiplet), the long chain of methylene protons (~1.2-1.6 ppm, broad multiplet), and the terminal methyl group (~0.9 ppm, triplet).[9]

-

¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester (~174 ppm), the carbon attached to the hydroxyl group (~68 ppm), the methyl carbon of the ester (~51 ppm), and the various methylene and methyl carbons of the fatty acid chain.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the identification of this compound. Note that retention times are approximate and can vary depending on the specific chromatographic conditions.

| Analytical Technique | Parameter | Expected Value |

| GC-MS | Molecular Weight | 244.38 g/mol |

| Molecular Ion (M⁺) | m/z 244 | |

| Key Fragment Ion | m/z 103 | |

| Retention Time | Varies with column and conditions | |

| LC-MS (as 3-hydroxytridecanoic acid) | Molecular Weight | 230.35 g/mol |

| [M-H]⁻ Ion | m/z 229 | |

| ¹H NMR (in CDCl₃) | -OCH₃ | ~3.7 ppm (s) |

| -CH(OH)- | ~4.0 ppm (m) | |

| -CH₂-CO- | ~2.4-2.5 ppm (m) | |

| -(CH₂)ₙ- | ~1.2-1.6 ppm (m) | |

| -CH₃ | ~0.9 ppm (t) | |

| ¹³C NMR (in CDCl₃) | C=O | ~174 ppm |

| C-OH | ~68 ppm | |

| -OCH₃ | ~51 ppm |

Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. superchroma.com.tw [superchroma.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-hydroxytridecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxytridecanoate is a hydroxylated fatty acid methyl ester. The analysis of 3-hydroxy fatty acids is crucial in various research areas, including the study of bacterial cell components and the diagnosis of certain metabolic disorders.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[1][3] Due to the presence of a polar hydroxyl group, derivatization is typically required to increase volatility and improve chromatographic peak shape.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A critical step in the analysis of hydroxylated fatty acids by GC-MS is the derivatization of the hydroxyl group to a less polar and more volatile form, typically a trimethylsilyl (B98337) (TMS) ether.[4][5] This protocol outlines the conversion of the free hydroxyl group of this compound to its TMS derivative prior to GC-MS analysis.

Materials and Reagents

-

Internal Standard (e.g., Methyl heptadecanoate or a stable isotope-labeled 3-hydroxy fatty acid)[4][10]

-

Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3][4]

-

Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)[3][4]

-

Hexane (GC grade)[10]

-

Sodium bicarbonate or water (for reaction quenching)[11]

-

Anhydrous sodium sulfate

-

GC sample vials with PTFE-lined caps[10]

Sample Preparation and Derivatization

-

Standard and Sample Preparation:

-

Derivatization to TMS Ether:

-

Place a known volume of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[3][4]

-

Add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).[4]

-

Cap the vial tightly and heat at 60-80°C for 60 minutes.[3][4]

-

Allow the vial to cool to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following parameters provide a general guideline and may require optimization for specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC (or equivalent)[10][12] |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column[4][12] |

| Injector | Split/splitless injector |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280°C[5][12] |

| Carrier Gas | Helium at a constant flow rate[13] |

| Oven Program | Initial temperature of 80-100°C, hold for 2-5 minutes, then ramp at 2-10°C/min to 240-300°C, and hold for 5-10 minutes.[4][12] |

| Mass Spectrometer | Agilent 5975 MSD (or equivalent)[12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 - 250°C[13] |

| Transfer Line Temp | 280 - 310°C[5] |

| Scan Range | m/z 40-450[12] |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Quantitative Data for TMS-derivatized this compound

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| TMS-Methyl 3-hydroxytridecanoate | Dependent on GC conditions | [M-CH3]+ | Characteristic Fragment 1 | Characteristic Fragment 2 |

| Internal Standard | Dependent on GC conditions | Specific to IS | Specific to IS | Specific to IS |

Note: The specific retention time and mass-to-charge ratios for the characteristic ions of the TMS derivative of this compound should be determined by running a pure standard under the specified GC-MS conditions. The [M-CH3]+ ion is a common and abundant fragment for TMS-derivatized 3-hydroxy fatty acid methyl esters.[4]

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of the GC-MS analysis process for this compound.

References

- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. marinelipids.ca [marinelipids.ca]

- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 7. superchroma.com.tw [superchroma.com.tw]

- 8. superchroma.com.tw [superchroma.com.tw]

- 9. superchroma.com.tw [superchroma.com.tw]

- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy analysis of "Methyl 3-hydroxytridecanoate"

An in-depth analysis of Methyl 3-hydroxytridecanoate using Nuclear Magnetic Resonance (NMR) spectroscopy is presented in this application note. It provides researchers, scientists, and drug development professionals with detailed protocols for sample preparation and data acquisition, alongside an analysis of expected ¹H and ¹³C NMR spectral data. This document serves as a comprehensive guide for the structural elucidation and characterization of this and similar hydroxy fatty acid methyl esters.

Molecular Structure and NMR Assignments

The structure of this compound is foundational to interpreting its NMR spectra. The numbering of the carbon and proton positions is crucial for unambiguous signal assignment.

Caption: Structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound, predicted from data on analogous long-chain hydroxy esters.[1][2] The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Table 1: Predicted ¹H NMR Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1' | ~ 3.67 | Singlet | 3H | - | -OCH₃ |

| 3 | ~ 3.98 | Multiplet | 1H | - | -CH (OH)- |

| 2 | ~ 2.40 - 2.55 | Doublet of Doublets | 2H | - | -CH₂ -COO- |

| 4 | ~ 1.58 | Multiplet | 2H | - | -CH(OH)-CH₂ - |

| 5-12 | ~ 1.25 | Multiplet | 16H | - | -(CH₂ )₈- |

| 13 | ~ 0.88 | Triplet | 3H | ~ 6.8 | Terminal -CH₃ |

| OH | Variable | Broad Singlet | 1H | - | -OH |

Note: The signal for the C2 methylene (B1212753) protons is expected to be split into two distinct signals due to the chiral center at C3, appearing as a pair of doublets of doublets.[2] The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Data

| Position | Chemical Shift (δ) ppm | Assignment |

| 1 | ~ 174.0 | C =O |

| 3 | ~ 68.0 | -C H(OH)- |

| 1' | ~ 51.5 | -OC H₃ |

| 2 | ~ 41.0 | -C H₂-COO- |

| 4 | ~ 36.5 | -CH(OH)-C H₂- |

| 5-11 | ~ 25.0 - 32.0 | -(C H₂)₇- |

| 12 | ~ 22.7 | -C H₂-CH₃ |

| 13 | ~ 14.1 | Terminal -C H₃ |

Experimental Protocols

Accurate and reproducible results depend on meticulous sample preparation and proper instrument setup.

Sample Preparation

-

For ¹H NMR (Qualitative): Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

-

For ¹³C NMR: A more concentrated sample is recommended; dissolve 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1]

-

For Quantitative ¹H NMR (qHNMR):

-

Accurately weigh a specific amount of this compound (e.g., 20 mg).

-

Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known number of protons that resonate in a clear region of the spectrum.[1]

-

Dissolve the mixture in a precise volume of deuterated solvent.[1]

-

-

Procedure:

-

Add the solvent to the vial containing the sample.

-

Vortex the vial until the sample is completely dissolved.

-

If any particulate matter is visible, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of TMS as an internal reference for chemical shifts (δ = 0.00 ppm), unless using a pre-calibrated solvent.[1]

-

NMR Data Acquisition

The following parameters are general guidelines and should be optimized for the specific instrument being used. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-